molecular formula C14H21NO2 B2683458 Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate CAS No. 2248260-05-9

Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate

Cat. No.: B2683458
CAS No.: 2248260-05-9
M. Wt: 235.327
InChI Key: MTIPPRWRPFGFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their versatile properties. This compound is characterized by the presence of a tert-butyl group, a methylamino group, and a 2-methylphenyl group attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl or methylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted esters or amides

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe in biochemical assays.

    Medicine: Potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(dimethylamino)-2-(2-methylphenyl)acetate
  • Tert-butyl 2-(ethylamino)-2-(2-methylphenyl)acetate
  • Tert-butyl 2-(methylamino)-2-(3-methylphenyl)acetate

Uniqueness

Tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the tert-butyl group can influence its steric and electronic characteristics, affecting its reactivity and interactions.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

tert-butyl 2-(methylamino)-2-(2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-8-6-7-9-11(10)12(15-5)13(16)17-14(2,3)4/h6-9,12,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIPPRWRPFGFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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